molecular formula C11H11N3O2 B2372780 N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide CAS No. 439109-50-9

N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No.: B2372780
CAS No.: 439109-50-9
M. Wt: 217.228
InChI Key: UYMVQAUSWGGXMX-UHFFFAOYSA-N
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Description

N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide typically involves the cyclization of acyclic precursors. One common method is the reaction of substituted phenylhydrazides with acetic anhydride under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of oxadiazole derivatives, including this compound, often involves the use of high-throughput synthesis techniques. These methods may include microwave-assisted synthesis, solid-phase synthesis, and solvent-free methods to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7(15)12-10-5-3-4-9(6-10)11-14-13-8(2)16-11/h3-6H,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMVQAUSWGGXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC(=CC=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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